molecular formula C11H20O2 B14525557 2-(Oxan-2-yl)cyclohexan-1-ol CAS No. 62870-48-8

2-(Oxan-2-yl)cyclohexan-1-ol

Cat. No.: B14525557
CAS No.: 62870-48-8
M. Wt: 184.27 g/mol
InChI Key: CCZQUOSBKJIMMJ-UHFFFAOYSA-N
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Description

2-(Oxan-2-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a tetrahydropyran (oxane) ring substituent at the 2-position of the cyclohexanol backbone. The oxane ring introduces steric bulk and polarity, which may influence solubility, stability, and intermolecular interactions compared to other cyclohexanol derivatives . Such compounds are often explored in medicinal chemistry and materials science due to their conformational flexibility and functional group diversity.

Properties

CAS No.

62870-48-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(oxan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H20O2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h9-12H,1-8H2

InChI Key

CCZQUOSBKJIMMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2CCCCO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with oxane under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the oxane ring.

Another method involves the use of a Grignard reagent, where cyclohexanone is reacted with an oxane-derived Grignard reagent to form the alcohol. This reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexane derivative.

    Substitution: Cyclohexyl chloride or bromide.

Scientific Research Applications

2-(Oxan-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Medicine: Potential use in the development of new drugs due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Oxan-2-yl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(Oxan-2-yl)cyclohexan-1-ol and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
This compound Oxane (tetrahydropyran) ring C₁₁H₂₀O₂ 184.27 (estimated) High polarity due to oxygen in oxane ring; moderate solubility in polar solvents. Potential intermediate in drug synthesis or chiral resolution .
Menthol 5-Methyl-2-isopropyl group C₁₀H₂₀O 156.3 Slightly water-soluble; cooling sensation via TRPM8 receptor activation. Widely used in topical analgesics, cosmetics, and flavoring agents .
2-(Cyclohexyloxy)cyclohexan-1-ol Cyclohexyloxy group C₁₂H₂₂O₂ 198.30 Lipophilic; low water solubility. Likely used in organic synthesis or as a solvent modifier .
2-[(Dimethylamino)methyl]cyclohexan-1-ol Dimethylaminomethyl group C₉H₁₉NO 157.26 Basic (pKa ~9–10); forms salts with acids. Intermediate in pharmaceuticals (e.g., tramadol analogs) .
Tramadol (trans-isomer) m-Methoxyphenyl and dimethylaminomethyl C₁₆H₂₅NO₂ 263.38 Analgesic activity via μ-opioid receptor and serotonin/norepinephrine reuptake inhibition. Clinically used for moderate-to-severe pain management .
(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol Aminomethyl group C₇H₁₅NO 129.20 Polar, water-soluble; potential chiral building block. Lab-scale applications in asymmetric synthesis .
2-(Pent-4-yn-1-yl)cyclohexan-1-ol Alkynyl substituent C₁₁H₁₈O 166.26 Reactivity via alkyne group; moderate logP (~2.5). Click chemistry or polymer synthesis .

Detailed Analysis of Structural and Functional Differences

Polarity and Solubility

  • The oxane ring in this compound enhances polarity compared to non-oxygenated analogs like 2-(Pent-4-yn-1-yl)cyclohexan-1-ol, which has a hydrophobic alkyne group . This polarity may improve solubility in polar aprotic solvents (e.g., DMSO or acetone), making it suitable for reactions requiring polar environments.
  • In contrast, menthol ’s isopropyl and methyl groups confer high lipophilicity, limiting water solubility but enhancing membrane permeability .

Pharmacological Activity

  • Tramadol’s dimethylaminomethyl and m-methoxyphenyl groups enable dual analgesic mechanisms, unlike simpler cyclohexanol derivatives. The trans-isomer exhibits 1/3 the potency of morphine in preclinical models .

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